Flunitazene

Description

Historical Context of Benzimidazole (B57391) Opioid Discovery and Research

The exploration of benzimidazole-based compounds for analgesic properties commenced in the mid-1950s. Pharmaceutical researchers at the Swiss company Ciba AG were the first to synthesize and investigate this chemical class. wikipedia.orgusdoj.gov In 1957, they reported the discovery of a modest analgesic effect in 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, a compound that would later be known as desnitazene. wikipedia.org This initial finding served as a prototype and catalyzed further structure-activity relationship (SAR) studies, which led to the synthesis of a series of more potent derivatives, collectively termed "nitazenes". wikipedia.orgnih.gov

One of the most notable compounds to emerge from this early research was etonitazene, synthesized shortly after desnitazene. frontiersin.orgwikipedia.org The research during this period systematically explored how modifications to the benzimidazole scaffold influenced opioid activity. wikipedia.org Despite their potent analgesic effects, the development of these compounds for medical use was ultimately halted due to an unacceptable side effect profile, including severe respiratory depression. wikipedia.orgnih.gov Consequently, for many decades, the nitazenes remained largely a subject of academic and historical chemical interest rather than clinical application. nih.gov

Re-emergence and Academic Interest in Novel Synthetic Opioids

Beginning around 2019, a resurgence of interest in benzimidazole opioids was observed, driven by their appearance on the illicit drug market. usdoj.govfrontiersin.org Compounds from the nitazene (B13437292) class, including isotonitazene, metonitazene (B1467764), and flunitazene, began to be identified in forensic toxicology casework in Europe and North America. wikipedia.orgnih.govfrontiersin.org This re-emergence has presented new challenges for public health and law enforcement agencies and has simultaneously reignited academic and scientific inquiry into this class of synthetic opioids. nih.govojp.gov

The renewed focus is largely centered on understanding the pharmacology, toxicology, and metabolism of these "new old drugs". nih.govnih.gov Researchers are actively working to characterize their receptor binding profiles and potency, often finding that many nitazene analogs are significantly more potent than morphine and, in some cases, fentanyl. nih.govihs.gov This has prompted extensive research to develop analytical methods for their detection in biological and non-biological samples. oup.comacs.org The significant public health concerns have also led to regulatory actions, with agencies such as the U.S. Drug Enforcement Administration (DEA) placing this compound and other related benzimidazole opioids under Schedule I of the Controlled Substances Act, designating them as substances with no currently accepted medical use and a high potential for abuse. federalregister.govnih.gov

Structural Classification within the Nitazene Chemical Family

This compound is chemically classified as a 2-benzylbenzimidazole opioid, a subgroup more commonly known as the nitazenes. federalregister.govcfsre.org The core chemical scaffold of this family consists of a benzimidazole ring system. wikipedia.orgfrontiersin.org

Key structural features of the nitazene class include:

A benzimidazole core . researchgate.net

An N,N-diethylethanamine group attached at the 1-position of the benzimidazole ring. oup.com

A benzyl (B1604629) group attached at the 2-position. oup.com

A nitro group typically located at the 5-position of the benzimidazole ring, which is known to be a critical determinant of the high potency of many compounds in this class. wikipedia.org

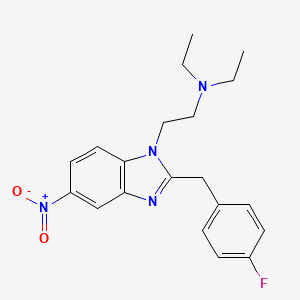

This compound's specific identity within this family is defined by a fluorine atom substituted at the para- (or 4-) position of the benzyl ring. federalregister.govnih.gov Its formal chemical name is N,N-diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine. federalregister.govnih.gov

Detailed Research Findings

The following tables present key chemical and structural data for this compound.

Table 1: Chemical Identity of this compound

| Attribute | Value | Source(s) |

|---|---|---|

| IUPAC Name | N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine | nih.gov |

| Molecular Formula | C20H23FN4O2 | nih.govfda.gov |

| Molecular Weight | 370.42 g/mol | nih.govfda.gov |

| CAS Number | 2728-91-8 | wikipedia.orgnih.gov |

Table 2: Structural Classification of this compound

| Structural Component | Description | Source(s) |

|---|---|---|

| Core Structure | Benzimidazole | wikipedia.orgfederalregister.gov |

| Substituent at Position 1 | N,N-diethylethanamine | usdoj.gov |

| Substituent at Position 2 | 4-Fluorobenzyl | federalregister.govnih.gov |

| Substituent at Position 5 | Nitro group (NO2) | nih.gov |

Compound Index

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

2249-36-7 |

|---|---|

Formule moléculaire |

C20H23FN4O2 |

Poids moléculaire |

370.4 g/mol |

Nom IUPAC |

N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine |

InChI |

InChI=1S/C20H23FN4O2/c1-3-23(4-2)11-12-24-19-10-9-17(25(26)27)14-18(19)22-20(24)13-15-5-7-16(21)8-6-15/h5-10,14H,3-4,11-13H2,1-2H3 |

Clé InChI |

ZTWHIDCAGRMKTC-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)F |

Origine du produit |

United States |

Synthetic Chemistry and Structural Elucidation of Flunitazene

Established Synthesis Pathways for Benzimidazole (B57391) Derivatives

The synthesis of the benzimidazole scaffold, the core of Flunitazene, is a well-established area of heterocyclic chemistry. The most common and foundational method is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) (1,2-diaminobenzene) derivative with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile). nih.govresearchgate.netmdpi.com

Key synthetic strategies for benzimidazole derivatives include:

Condensation with Aldehydes: A widely used method involves the reaction of an appropriately substituted o-phenylenediamine with an aromatic aldehyde. nih.gov This reaction is often facilitated by a catalyst, which can range from mineral acids to Lewis acids like ZrOCl₂·8H₂O, TiCl₄, and various metal salts. mdpi.com The reaction mechanism typically involves the formation of a Schiff base intermediate, followed by cyclization and subsequent oxidation or aromatization to yield the benzimidazole ring.

Reaction with Carboxylic Acids or Derivatives: The original Phillips-Ladenburg synthesis utilizes carboxylic acids, often requiring harsh conditions such as high temperatures. researchgate.netmdpi.com Modern variations may use orthoesters in the presence of a catalyst, which can proceed efficiently even at room temperature. mdpi.com

Catalyst and Solvent Innovations: Research has focused on developing greener and more efficient synthetic routes. This includes the use of various catalysts like nano-Ni(II)/Y zeolite under solvent-free conditions or ionic liquids such as [BMIM]HSO₄ under microwave irradiation to improve reaction yields and reduce reaction times. nih.govmdpi.com

For a compound like this compound, the synthesis would logically involve the condensation of 4-nitro-N-(2-(diethylamino)ethyl)benzene-1,2-diamine with 2-(4-fluorophenyl)acetaldehyde (B156033) or a related carboxylic acid derivative.

Table 1: Common Catalysts in Benzimidazole Synthesis

| Catalyst Type | Examples | Reaction Conditions | Reference |

|---|---|---|---|

| Lewis Acids | ZrOCl₂·8H₂O, TiCl₄, SnCl₄·5H₂O, HfCl₄ | Often room temperature | mdpi.com |

| Zeolites | nano-Ni(II)/Y zeolite | Solvent-free | nih.gov |

| Ionic Liquids | [BMIM]HSO₄ | Microwave irradiation | mdpi.com |

| Mineral Acids | H₂SO₄ | Mild conditions | nih.gov |

Methodologies for Chemical Characterization in Research Settings

The structural elucidation and identification of this compound and its analogs in research and forensic settings rely on a combination of chromatographic and spectrometric techniques.

Mass Spectrometry (MS): This is a cornerstone for identifying nitazene (B13437292) analogs. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is frequently employed. nih.gov It allows for the separation of compounds followed by their fragmentation into characteristic product ions. For nitazene analogs, common product ions are derived from the cleavage of the amine or benzyl (B1604629) moieties. nih.gov For instance, many nitazenes produce fragment ions at m/z 72 and m/z 100, corresponding to fragments of the N,N-diethylethanamine side chain. acs.orgpnnl.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is also used for characterization. cfsre.org

Chromatography: High-performance liquid chromatography (HPLC), often coupled with a diode-array detector (DAD), is used to separate different nitazene analogs. acs.org Isomers can often be distinguished by their unique retention times under specific chromatographic conditions. caymanchem.com For example, in one study using liquid chromatography-tandem quadrupole mass spectrometry (LC-QQQ-MS), this compound had a retention time of 4.74 minutes, which allowed for its separation from other analogs like Metonitazene (B1467764) (4.57 min) and Etonitazene (5.76 min). researchgate.net

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of synthesized reference standards. Other spectral data, such as maximum absorbance wavelengths (λmax) in UV-Vis spectroscopy, also contribute to the characterization profile. caymanchem.comacs.org

Table 2: Analytical Data for this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine | nih.gov |

| Molecular Formula | C₂₀H₂₃FN₄O₂ | wikipedia.orgnih.gov |

| Molecular Weight | 370.4 g/mol | nih.gov |

| λmax | 241, 301 nm | caymanchem.com |

| LC-QTOF-MS Retention Time | 6.20 min | cfsre.org |

| Common Mass Fragments (m/z) | 72, 100 | acs.orgpnnl.govresearchgate.net |

Derivatization Strategies for Analog Synthesis

The synthesis of this compound analogs is driven by structure-activity relationship (SAR) studies, which explore how modifying specific parts of the molecule affects its biological activity. The general nitazene structure has three main regions for modification: the 5-position on the benzimidazole core, the para-position of the 2-benzyl ring, and the terminal amine group. acs.orgcaymanchem.com

Modification of the Benzimidazole Core: The presence of a nitro group at the 5-position is a defining feature of many potent nitazenes, including this compound. wikipedia.org Removing this group (e.g., in Metodesnitazene) or replacing it with other substituents can significantly alter the compound's properties. nih.gov

Substitution on the Benzyl Ring: The substituent at the para-position of the 2-benzyl ring plays a crucial role. wikipedia.org In this compound, this is a fluorine atom. Other analogs feature different groups, such as a chlorine atom (Clonitazene), an ethoxy group (Etonitazene), or a methoxy (B1213986) group (Metonitazene). wikipedia.orgnih.gov SAR studies have shown that an ethoxy group generally confers the highest potency among common substitutions. wikipedia.org

Alteration of the Amine Group: The N,N-diethylaminoethyl side chain is another key site for derivatization. Replacing the diethylamino moiety with other cyclic amines, such as pyrrolidinyl or piperidinyl groups, results in new analogs (e.g., N-pyrrolidino etonitazene). wikipedia.orgnih.gov Another common modification is the removal of one of the ethyl groups (dealkylation) to form metabolites or new standalone drugs, such as N-desethyl this compound. caymanchem.com

These derivatization strategies allow for the creation of a wide array of nitazene analogs, each with a unique chemical and pharmacological profile.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 5-Aminoisotonitazene |

| Benzimidazole |

| Bronitazene |

| Butonitazene (B3025780) |

| Clonitazene |

| Desnitazene |

| Diclonitazene |

| Etonitazene |

| Etodesnitazene (B12780835) |

| Ethyleneoxynitazene |

| This compound |

| Fentanyl |

| Flualprazolam |

| Heroin |

| Iso-BIT |

| Isobutonitazene |

| Isotonitazene |

| Isotodesnitazene |

| Maribavir |

| Metodesnitazene |

| Metonitazene |

| Morphine |

| N-desethyl Etonitazene |

| N-desethyl this compound |

| N-desethyl Isotonitazene |

| N-piperidinyl Metonitazene |

| N-pyrrolidino Etonitazene |

| N-pyrrolidino Metonitazene |

| N-pyrrolidino Protonitazene (B12782313) |

| Omeprazole |

| Protodesnitazene |

| Protonitazene |

| Secbutonitazene |

Pharmacology of Flunitazene at the Molecular and Cellular Level

Opioid Receptor Binding Affinity and Selectivity Studies

The interaction of a compound with opioid receptors is quantified by its binding affinity (Ki), where a lower Ki value indicates a stronger binding. The selectivity of a compound refers to its preferential binding to one receptor subtype over others. In vitro studies using radioligand binding assays in cells expressing human opioid receptors have been conducted to characterize Flunitazene's profile. nih.govelsevierpure.com

This compound binds to the mu-opioid receptor (MOR), the primary target for most clinically used and illicit opioids. federalregister.govusdoj.gov However, in comparative studies with other nitazene (B13437292) analogs and reference opioids, this compound demonstrates a significantly lower binding affinity for the MOR than fentanyl. nih.govelsevierpure.comresearchgate.net Along with metodesnitazene, it was one of only two compounds out of nineteen tested nitazenes to show a lower affinity than fentanyl. nih.govelsevierpure.com Some of the earliest synthesized nitazenes, including this compound, were found to have the lowest affinities for the MOR within this chemical class. nih.gov

This compound exhibits a markedly lower binding affinity for the kappa-opioid receptor (KOR) and the delta-opioid receptor (DOR) compared to its affinity for the MOR. nih.gov This indicates a high degree of selectivity for the mu-opioid receptor. nih.gov In a comprehensive study of nineteen nitazene compounds, the affinities for KOR and DOR were substantially lower, with Ki values ranging from 37.1 nM to 2680 nM for KOR and 54.4 nM to over 8400 nM for DOR. nih.gov this compound was specifically noted to have a KOR binding affinity (Ki) of 2680 nM and a DOR affinity of >8400 nM. nih.gov

The selectivity of this compound for the MOR is a key characteristic of its pharmacological profile. When compared to its binding at KOR and DOR, this compound is highly selective for the MOR. nih.govcancer.gov The selectivity ratio (Ki at KOR or DOR / Ki at MOR) for nitazenes ranged from 46- to 2580-fold for MOR over KOR and 180- to 1280-fold for MOR over DOR. nih.govelsevierpure.com While this compound's binding affinity at the MOR is lower than that of fentanyl, its analgesic effects in rodent studies were found to be equipotent to morphine. usdoj.govnih.govresearchgate.net

| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |

|---|---|---|---|

| This compound | Data indicates lower affinity than fentanyl | 2680 nM nih.gov | >8400 nM nih.gov |

| Fentanyl (for comparison) | 1.255 nM nih.gov | 163 nM nih.gov | Data not specified in source |

Mechanisms of Receptor Agonism

Upon binding to an opioid receptor, an agonist initiates a series of intracellular events, or signaling cascades, that produce the compound's pharmacological effects. These mechanisms primarily involve G-protein activation and, in many cases, the recruitment of β-arrestin proteins. nih.govmdpi.com

Opioid receptors are a class of G-protein coupled receptors (GPCRs). nih.govnih.gov Agonist binding causes a conformational change in the receptor, which in turn activates intracellular heterotrimeric G-proteins. nih.govnih.gov This activation, often measured in vitro using [³⁵S]GTPγS binding assays, is a hallmark of agonist activity. nih.gov Functional assays demonstrate that this compound acts as a mu-opioid receptor agonist. federalregister.govusdoj.gov Studies on a broad range of nitazenes, including this compound, found that all tested compounds were full or near-full agonists at the MOR, as measured by their ability to stimulate [³⁵S]GTPγS binding. nih.govelsevierpure.com This indicates that this compound effectively activates the G-protein signaling pathway upon binding to the MOR. nih.govelsevierpure.com In fact, one report suggests that compared to fentanyl, this compound has greater potency and efficacy for the G protein activation pathway of the MOR. cancer.gov

Following GPCR activation and phosphorylation by G-protein coupled receptor kinases (GRKs), proteins called β-arrestins can be recruited to the receptor. nih.govnih.govnih.gov This recruitment can lead to two main outcomes: it can block further G-protein coupling, a process known as desensitization, and it can initiate separate, G-protein-independent signaling pathways. nih.govnih.govnih.gov The interaction between the MOR and β-arrestin-2 has been implicated in some of the adverse effects of opioids. usdoj.gov While data from in vitro studies shows that the activation of the mu-opioid receptor by several other benzimidazole-opioids, such as butonitazene (B3025780) and metonitazene (B1467764), involves interaction with β-arrestin-2, specific studies detailing this compound's direct role in β-arrestin recruitment and subsequent signaling are not as extensively documented in the provided sources. usdoj.gov The concept of "biased agonism" describes how different ligands can stabilize receptor conformations that preferentially activate either the G-protein pathway or the β-arrestin pathway, potentially separating therapeutic effects from adverse ones. nih.govnih.gov

Ligand-Receptor Conformational Dynamics

This compound is a synthetic opioid of the benzimidazole (B57391) class that exerts its effects primarily through interaction with the µ-opioid receptor (MOR). cfsre.orgfederalregister.gov In functional assays, this compound acts as a full agonist at the MOR. elsevierpure.comnih.gov However, its binding affinity for the human MOR is significantly lower than that of fentanyl. elsevierpure.comnih.gov Despite this, like other 2-benzylbenzimidazoles, it demonstrates high selectivity for the MOR, with substantially lower affinity for the kappa (KOR) and delta (DOR) opioid receptors. elsevierpure.comnih.gov

The precise conformational dynamics of the this compound-receptor complex are an area of ongoing investigation, largely informed by computational modeling and analogy to other nitazene derivatives. researchgate.netbiorxiv.org As an experimental structure of a nitazene bound to the MOR is not yet available, computational approaches such as molecular docking and molecular dynamics (MD) simulations are used to predict its binding pose. researchgate.netbiorxiv.org These studies suggest that nitazenes can occupy the same central cavity of the MOR as classical opioids and fentanyl. biorxiv.org

Computational analyses have proposed several potential binding modes for nitazene derivatives within the MOR. researchgate.netbiorxiv.org One key area of interaction involves the space between transmembrane helices (TM) 2 and 3, a region referred to as subpocket 1 (SP1). biorxiv.org Another potential binding orientation places part of the ligand in subpocket 2 (SP2), a hydrophilic region. researchgate.netbiorxiv.org The specific mode adopted may be influenced by the substituent groups on the ligand. For nitro-containing nitazenes like this compound, simulations suggest two primary binding modes, differing in the positioning of the nitro-substituted benzimidazole group. researchgate.netbiorxiv.org The interaction is stabilized by interactions with conserved amino acid residues; for example, the nitro group may form a π-hole interaction with the conserved Tyr75 residue. biorxiv.org

Table 1: Summary of this compound-Receptor Interaction Profile

| Parameter | Finding | Source(s) |

| Receptor Target | µ-Opioid Receptor (MOR) | federalregister.gov |

| Functional Activity | Full MOR Agonist | elsevierpure.comnih.gov |

| Binding Affinity | Significantly lower affinity for MOR compared to fentanyl. | elsevierpure.comnih.gov |

| Receptor Selectivity | High selectivity for MOR over KOR and DOR. | elsevierpure.comnih.gov |

| Binding Pockets (Predicted) | Subpocket 1 (SP1) and Subpocket 2 (SP2) within the MOR central cavity. | researchgate.netbiorxiv.org |

| Key Interactions (Predicted) | Interaction with conserved residues like Tyr75. | biorxiv.org |

Preclinical Pharmacokinetics and Metabolism

Absorption and Distribution Studies in Research Models

Direct and comprehensive absorption and distribution studies specifically for this compound are limited in publicly available literature. However, general principles of synthetic opioid pharmacokinetics and data from related compounds provide insights. Synthetic opioids, particularly lipophilic compounds like fentanyl and its analogues, are characterized by rapid absorption and distribution into highly perfused tissues such as the brain, followed by redistribution to muscle and fat. nih.govnih.gov Given its structure, this compound is also expected to be lipophilic, suggesting it would follow a similar pattern of rapid distribution.

The zebrafish larvae model has been utilized in research to assess the toxicokinetics of several nitazene compounds, including this compound. researchgate.net This alternative animal model allows for the study of maximum-tolerated concentrations and metabolic pathways in a cost-effective manner. researchgate.net Furthermore, the identification of this compound in postmortem blood samples during forensic investigations confirms its ability to be absorbed and achieve systemic distribution in humans. cfsre.org

Table 2: Research Models Used in the Study of Nitazene Pharmacokinetics

| Research Model | Application | Compound(s) Studied | Source(s) |

| Zebrafish Larvae | Evaluation of toxicokinetics, metabolism, and maximum-tolerated concentration. | This compound, Isotonitazene, Metonitazene, etc. | researchgate.net |

| Human Liver Microsomes (HLMs) | In vitro investigation of metabolic stability and pathways. | Isotonitazene, Metonitazene, Butonitazene, etc. | frontiersin.orgresearchgate.netnih.gov |

| Human Hepatocytes | In vitro prediction of human metabolic profiles. | Isotonitazene, Metonitazene, Etodesnitazene (B12780835), etc. | researchgate.net |

Metabolic Pathways and Metabolite Identification

The metabolism of this compound has not been individually characterized in detail, but studies on the nitazene class reveal common and predictable metabolic pathways. frontiersin.orgresearchgate.netnih.gov In vitro research using models such as pooled human liver microsomes (HLMs) and human hepatocytes has confirmed that nitazenes undergo extensive phase I metabolism. researchgate.netnih.gov

For nitazene analogues, several key biotransformations have been identified:

N-dealkylation: This is a primary metabolic route, often involving the removal of one of the ethyl groups from the N,N-diethylethanamine side chain to form an N-desethyl metabolite. frontiersin.orgresearchgate.net

Hydroxylation: The addition of a hydroxyl group can occur on the benzimidazole ring or other parts of the molecule. frontiersin.orgnih.gov

Nitro-reduction: A crucial pathway for nitazenes containing a 5-nitro group, like this compound, is the reduction of this group to an amino moiety. frontiersin.orgnih.gov

O-dealkylation: For analogues with an alkoxy group, O-dealkylation is also a significant pathway. researchgate.net

Following phase I reactions, the resulting metabolites can undergo phase II conjugation, most commonly glucuronidation, to facilitate excretion. researchgate.net Metabolic phenotyping studies on other nitazenes have implicated cytochrome P450 enzymes, particularly CYP2D6, CYP2B6, and CYP2C8, as major contributors to their hepatic metabolism. frontiersin.org

Table 3: Putative Metabolic Pathways for Nitazene Analogues

| Metabolic Pathway | Description | Potential Enzyme Family | Source(s) |

| N-Deethylation | Removal of an ethyl group from the side chain. | Cytochrome P450 (CYP) | researchgate.net |

| Nitro-reduction | Conversion of the 5-nitro group to an amino group. | Not specified | frontiersin.orgnih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | Cytochrome P450 (CYP) | frontiersin.orgnih.gov |

| O-dealkylation | Removal of an alkyl group from an ether linkage. | Cytochrome P450 (CYP) | researchgate.net |

| Glucuronidation (Phase II) | Conjugation with glucuronic acid. | UGTs | researchgate.net |

In Silico Prediction of ADME Properties

In silico computational models are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. researchgate.netnih.govnih.gov These models use a compound's chemical structure to forecast its pharmacokinetic profile, helping to prioritize candidates and reduce the need for extensive laboratory experiments. researchgate.netnih.gov

While specific, comprehensive in silico ADME prediction reports for this compound are not widely published, its properties can be inferred based on its structure and the general characteristics of the nitazene class. Key parameters evaluated by these models include lipophilicity (LogP), aqueous solubility, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family. nih.govresearchgate.net

The structural features of this compound—such as its relatively high molecular weight, lipophilic character, and presence of functional groups susceptible to metabolism (the tertiary amine and nitro group)—are primary inputs for these predictive algorithms. cfsre.orgeijppr.com Computational tools can model these features to estimate properties like good oral absorption and the ability to cross the blood-brain barrier, which are characteristic of centrally acting opioids. researchgate.neteijppr.com The predictions can also flag potential liabilities, such as rapid metabolism by CYP enzymes, which aligns with findings from in vitro studies on related nitazenes. frontiersin.org

Structure Activity Relationships Sar of Flunitazene and Its Analogs

Impact of Benzimidazole (B57391) Core Substitutions on Opioid Receptor Activity

The benzimidazole core is a defining feature of the nitazene (B13437292) class of synthetic opioids. wikipedia.org Its integrity and substitution pattern are fundamental to the molecule's interaction with opioid receptors. Research demonstrates that while the core structure is essential, specific substitutions on this ring system are critical determinants of pharmacological activity.

In a comprehensive study of 19 different nitazene analogs, all were confirmed to be full agonists at the μ-opioid receptor (MOR). nih.govresearchgate.net However, their binding affinities and potencies varied significantly based on the substitutions on the benzimidazole core and other parts of the molecule. nih.govresearchgate.net For instance, Flunitazene was found to have a significantly lower binding affinity for the MOR compared to the highly potent synthetic opioid fentanyl. nih.govresearchgate.netelsevierpure.comnih.gov This highlights that while the benzimidazole scaffold confers opioid activity, the specific substituents are key modulators of that activity. The most influential substitution on the benzimidazole ring itself is the nitro group, typically found at the 5-position. wikipedia.orgresearchgate.net

Role of the Nitro Group and Other Aromatic Substituents

The presence and position of a nitro (NO₂) group on the benzimidazole ring is one of the most critical factors for high potency in the nitazene class. wikipedia.org

The 5-Nitro Group: Systematic studies have shown that removal of the 5-nitro group from the benzimidazole ring consistently leads to a dramatic decrease in MOR activation potency. researchgate.netnih.gov The importance of this specific placement is further underscored by research on positional isomers. Analogs where the nitro group is moved to the 4-, 6-, or 7-position are 11 to 35 times less potent in their agonistic activity at the human μ-opioid receptor compared to the corresponding 5-nitro compounds. nih.gov

Substituents on the 2-Benzyl Group: The aromatic ring of the 2-benzyl substituent is another key site for modifications that influence opioid receptor activity. This compound is characterized by a fluorine atom at the 4-position of this benzyl (B1604629) ring (a 4'-fluoro substitution). nih.gov Structure-activity relationship studies have established a general potency hierarchy for substituents at this position. Alkoxy groups, particularly an ethoxy group (as in etonitazene), tend to confer the highest potency. wikipedia.orgnih.gov The order of potency generally follows: ethoxy > isopropyloxy > n-propyloxy > methoxy (B1213986). wikipedia.org Halogen substituents, such as the chloro (Cl) in clonitazene and the fluoro (F) in this compound, result in significantly lower potency. wikipedia.orgnih.gov In fact, in vitro data confirms that this compound is considerably less potent than fentanyl. cfsre.org One study reported an EC₅₀ value (a measure of potency, where a lower value indicates higher potency) of 827 nM for this compound, which is substantially higher than that of highly potent analogs like etonitazene. biorxiv.org

| Compound | Substituent (4'-position) | μ-Opioid Receptor Binding Affinity (Kᵢ, nM) | μ-Opioid Receptor Functional Potency (EC₅₀, nM) |

|---|---|---|---|

| This compound | Fluoro (-F) | 3.36 | 827 |

| Etonitazene | Ethoxy (-OC₂H₅) | 0.206 | 1.71 |

| Isotonitazene | Isopropoxy (-OCH(CH₃)₂) | 0.439 | 6.28 |

| Metonitazene (B1467764) | Methoxy (-OCH₃) | 1.52 | 11.1 |

| Fentanyl (Comparator) | N/A | 1.255 | 12.7 |

Data sourced from Kozell et al., 2024 nih.gov and Clayton et al., 2025 biorxiv.org. Kᵢ and EC₅₀ values are measures of binding affinity and potency, respectively; lower values indicate higher affinity/potency.

Influence of N-Alkyl Chain Length and Modifications

Modifications to the N,N-diethylaminoethyl group at position 1 of the benzimidazole core significantly impact pharmacological activity. The tertiary amine in this chain is considered essential for anchoring the molecule to the opioid receptor. researchgate.netnih.gov

Key modifications studied include:

N-desethylation : The removal of one of the ethyl groups from the tertiary amine can have varied effects. While N-desethyl metonitazene shows a tenfold lower affinity for the MOR, N-desethyl isotonitazene is unexpectedly more potent than its parent compound, isotonitazene. researchgate.netnih.gov This highlights that the metabolic transformation of some nitazenes can lead to even more potent active compounds. frontiersin.orgnih.gov

Ring Structures : Replacing the N,N-diethyl group with a cyclic pyrrolidine (B122466) ring (as in N-pyrrolidino etonitazene) generally results in compounds with exceptionally high affinity and potency at the MOR, often significantly exceeding that of fentanyl. nih.govelsevierpure.comnih.gov Studies have shown that N-pyrrolidino substitutions are typically more favorable for MOR activation than N-piperidine substitutions. researchgate.netnih.gov

| Compound | N-Alkyl Modification | μ-Opioid Receptor Binding Affinity (Kᵢ, nM) | μ-Opioid Receptor Functional Potency (EC₅₀, nM) |

|---|---|---|---|

| Isotonitazene | -N(CH₂CH₃)₂ (Diethyl) | 0.439 | 6.28 |

| N-Desethyl Isotonitazene | -NH(CH₂CH₃) (Desethyl) | 0.297 | 1.83 |

| N-Pyrrolidino Isotonitazene | Pyrrolidine Ring | 0.264 | 0.48 |

| Etonitazene | -N(CH₂CH₃)₂ (Diethyl) | 0.206 | 1.71 |

| N-Pyrrolidino Etonitazene | Pyrrolidine Ring | 0.208 | 0.23 |

Data sourced from Kozell et al., 2024 nih.govresearchgate.net and Vandeputte et al., 2021 nih.gov.

Computational Chemistry and Molecular Modeling for SAR Elucidation

To understand the structure-activity relationships of nitazenes at a molecular level, researchers have employed computational methods like molecular docking and molecular dynamics (MD) simulations. nih.govbiorxiv.org These studies provide a putative binding model for how these ligands interact with the μ-opioid receptor, in the absence of an experimental co-crystal structure. nih.govresearchgate.net

The proposed model suggests that all nitazene derivatives anchor themselves within the receptor's binding pocket via a salt bridge formed between the positively charged tertiary amine of the side chain and a negatively charged aspartic acid residue (Asp147) in the receptor. nih.govbiorxiv.org The rest of the molecule settles into various subpockets:

SP1 (Subpocket 1): A hydrophobic pocket that can accommodate aromatic groups. biorxiv.org

SP2 (Subpocket 2): A more hydrophilic pocket. Computational simulations suggest that for nitro-containing nitazenes like this compound, the nitro-substituted benzimidazole group preferentially occupies this subpocket. nih.govbiorxiv.org Here, the critical nitro group is thought to form a π-hole interaction with a tyrosine residue (Tyr75) and engage in water-mediated hydrogen bonds, which may explain its importance for high potency. nih.gov

SP3 (Subpocket 3): Another pocket that interacts with other parts of the ligand, such as the 2-benzyl group. biorxiv.org

These computational models suggest that the varied potency among nitazene analogs is a result of how well their different substituent groups fit into these respective subpockets. For example, the model for etonitazene indicates its ethoxy group fits snugly into a subpocket, while the bulkier groups on less potent analogs may cause a less optimal fit. nih.gov This computational analysis provides a powerful tool for rationalizing the observed SAR and predicting the activity of new, uncharacterized analogs. biorxiv.orgresearchgate.net

Advanced Analytical Methodologies for Flunitazene Research

Chromatographic Techniques for Separation and Identification

Chromatography, coupled with mass spectrometry, forms the cornerstone of analytical strategies for flunitazene and its analogs. These techniques provide the necessary separation power and detection specificity to distinguish these compounds from complex sample backgrounds and from each other, which is crucial given the existence of numerous structural isomers within the nitazene (B13437292) class. researchgate.net

Liquid chromatography paired with tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the analysis of this compound and other nitazenes in biological samples. researchgate.net Researchers have developed methods using both tandem quadrupole (MS/MS or QqQ) and high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF), to achieve high sensitivity and specificity. oup.commdpi.com

Methodologies often utilize reversed-phase chromatography with C18 or biphenyl (B1667301) analytical columns. oup.comoup.comojp.gov For example, one validated method for nine nitazene analogs, including this compound, used a C18 column for chromatographic separation before detection by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. oup.comojp.govcfsre.orgresearchgate.net Another approach successfully used a biphenyl column, which provided baseline separation of the structural isomers isotonitazene and protonitazene (B12782313). oup.comku.dksemanticscholar.org

High-resolution mass spectrometry, such as LC-QTOF-MS, has also been applied for the identification of this compound. cfsre.org One specific protocol used a Sciex TripleTOF® 5600+ system with SWATH® acquisition, a data-independent acquisition strategy, to collect high-resolution MS and MS/MS data. cfsre.org This approach is valuable for identifying unknown compounds and for creating reference spectral libraries.

Gas chromatography-mass spectrometry (GC-MS) is another established technique used in forensic toxicology. It has been utilized for the qualitative identification and structural characterization of this compound and other nitazene analogs. researchgate.netcfsre.org A report from the Center for Forensic Science Research and Education detailed the use of GC-MS for the qualitative analysis of this compound. cfsre.org Furthermore, a combined selected ion monitoring (SIM) and scan method was developed using GC-electron ionization-MS (GC-EI-MS) to identify 20 different nitazene analogs. researchgate.net However, due to the high potency and consequently low concentrations of nitazenes in biological specimens, traditional GC-MS workflows may not possess the required sensitivity for quantification, making LC-MS-based techniques more common for this purpose. researchgate.net

The potency and novelty of nitazene analogs mean they may not be detected by routine toxicological screening panels, creating a significant risk of being missed in forensic investigations. oup.comcfsre.org This has driven the development of specialized and comprehensive assays designed to simultaneously detect and quantify a wide range of these compounds. oup.comoup.comnih.gov

Several research groups have described the successful development of such methods. One liquid chromatography–tandem quadrupole mass spectrometry (LC-QQQ-MS) assay was validated for the simultaneous quantification of nine different nitazenes and their metabolites, including this compound, in human whole blood, urine, and tissue. oup.comojp.govcfsre.org Another high-throughput method was developed for nine analogs in whole blood using UHPLC-MS-MS. oup.comku.dksemanticscholar.org More recently, a highly sensitive UHPLC-MS/MS method was established for the determination of 26 different nitazene analogs, demonstrating the continuous effort to expand analytical coverage as new analogs emerge. nih.gov These specialized assays are critical for providing accurate data in research and forensic toxicology. oup.comcfsre.org

Sample Preparation and Extraction Protocols for Research Matrices

Effective sample preparation is crucial for removing interferences from the biological matrix (e.g., blood, urine, tissue) and concentrating the analytes of interest before instrumental analysis.

Liquid-Liquid Extraction (LLE): This is a common and robust technique used in this compound analysis. A typical protocol involves adding a buffer (e.g., borate (B1201080) buffer) to the biological sample (e.g., whole blood), followed by an organic extraction solvent (e.g., 70:30 n-butylchloride:ethyl acetate). oup.comcfsre.orgresearchgate.netvirginia.gov After mixing and centrifugation, the organic layer containing the analytes is separated, evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC-MS system. oup.comresearchgate.netvirginia.gov

Microextraction Techniques: To accommodate smaller sample volumes and higher throughput, miniaturized extraction techniques have been developed. A method utilizing 96-well plates for liquid-phase microextraction (LPME) and electromembrane extraction (EME) has been successfully applied to whole blood for the analysis of nine nitazenes, including this compound. oup.comsemanticscholar.orgnih.gov These techniques are also considered "greener" due to significantly lower solvent consumption. ku.dknih.gov

Dried Blood Spot (DBS) Extraction: DBS sampling offers a minimally invasive alternative for collecting blood specimens. For analysis, the dried spot is typically punched out from the card and extracted. One protocol involves adding methanol (B129727) to the DBS punch, followed by sonication and centrifugation to extract the analytes. mdpi.com The resulting extract is then evaporated and reconstituted for analysis. mdpi.com

Quantification and Validation Parameters in Research Analytics

Method validation ensures that an analytical procedure is accurate, reliable, and fit for its intended purpose. Key validation parameters include linearity, precision, accuracy, recovery, matrix effect, and the limits of detection and quantification. mdpi.comoup.com

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com Given the high potency of this compound, achieving low LODs and LOQs is a primary goal of method development. Researchers have reported various LODs and LOQs for this compound depending on the analytical technique and sample matrix.

The table below summarizes the reported quantification limits for this compound from various research studies.

| Analytical Technique | Research Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |

| LC-QQQ-MS | Whole Blood, Urine, Tissue | 0.1 ng/mL | 0.5 ng/mL | oup.comcfsre.orgresearchgate.net |

| LC-HRMS/MS | Dried Blood Spots (DBS) | 0.25 ng/mL | 0.5 ng/mL | mdpi.compreprints.org |

| UHPLC-QqQ-MS/MS | Biological Samples | Not Reported | 50 pg/mL (0.05 ng/mL) | nih.gov |

Assessment of Stability in Biological Research Samples

The stability of this compound in biological matrices is a critical factor for the accurate interpretation of toxicological findings, particularly in forensic casework where time between an incident, sample collection, and analysis can vary significantly. Research into the stability of nitazene analogs, including this compound, has been conducted under various storage conditions to establish optimal procedures for preserving sample integrity.

Studies have evaluated the stability of this compound in whole blood and dried blood spots (DBS) at different temperatures, such as room temperature (approx. 20°C), refrigeration (4°C), and freezing (-20°C). nih.govnih.gov One study involving a fortified blood pool with a 10 ng/mL concentration of several nitazenes, including this compound, assessed its stability over time. nih.gov Another investigation focused on this compound in DBS at concentrations of 1 ng/mL and 5 ng/mL, evaluating stability at day 0, 1, 7, and 30 under room temperature and refrigerated conditions. nih.gov

The findings indicate that both concentration and temperature significantly affect the stability of this compound. At a low concentration (1 ng/mL) in DBS, this compound degraded completely and was undetectable after 30 days at room temperature. nih.gov However, its stability improved at 4°C, where the mean concentration decreased to 66% of the initial value after the same period. nih.gov At a higher concentration of 5 ng/mL in DBS, this compound showed greater stability, with more than 44% of the initial concentration remaining after 30 days at room temperature. nih.gov

In addition to storage stability, the stability of processed samples is also a key consideration. An evaluation of processed sample stability found that this compound was stable in the autosampler for up to 216 hours (9 days) when stored under refrigerated conditions. nih.gov These findings underscore the importance of prompt analysis and appropriate, cool-temperature storage to ensure reliable quantitative results in this compound research.

Table 1: Stability of this compound in Dried Blood Spot (DBS) Samples Over 30 Days

| Initial Concentration | Storage Temperature | Remaining Concentration (Day 30) | Reference |

|---|---|---|---|

| 1 ng/mL | Room Temperature | Not Detectable | nih.gov |

| 1 ng/mL | 4 °C | ~66% of initial | nih.gov |

| 5 ng/mL | Room Temperature | >44% of initial | nih.gov |

Emerging Analytical Techniques (e.g., Ambient Ionization Mass Spectrometry, Low-Field NMR)

The rapid emergence and structural diversity of new psychoactive substances (NPS) like this compound necessitate the development of faster and more accessible analytical methods. nih.gov Beyond traditional chromatographic and mass spectrometric techniques, several emerging technologies are showing promise for the analysis of nitazene compounds.

Ambient Ionization Mass Spectrometry (AIMS)

Ambient Ionization Mass Spectrometry represents a significant advancement for forensic and clinical toxicology, allowing for the direct analysis of samples in their native state with minimal to no sample preparation. nih.govresearchgate.net Techniques such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) operate outside of a vacuum, ionizing analytes directly from a surface. researchgate.netnih.gov This approach dramatically reduces analysis time, making it ideal for high-throughput screening and on-site testing. researchgate.net AIMS is particularly suited for the rapid detection of NPS, offering a powerful tool for identifying unknown substances quickly. nih.gov The integration of AIMS with miniature mass spectrometers is paving the way for portable systems that can be used for point-of-care or field analysis by non-expert users. nih.gov

Low-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation. nih.gov While high-field NMR is a staple in chemical characterization, its cost, size, and maintenance requirements can be prohibitive for many forensic laboratories. nih.govresearchgate.net The recent development of low-field (LF) or benchtop NMR spectrometers offers a more accessible alternative. researchgate.netrsc.org These cryogen-free, semi-portable instruments are less costly and easier to maintain. nih.gov

LF-NMR has proven effective in the analysis of illicit drugs, including the differentiation of positional isomers among fentanyl analogs, a challenge also present with nitazene compounds. nih.gov Studies have demonstrated the utility of LF-NMR for screening and quantifying substances in seized samples, providing diagnostic signals that are useful for chemical structure insights despite greater spectral band overlap compared to high-field systems. rsc.orgacs.org The potential to create field-strength independent ¹H NMR spectral libraries could further facilitate the dissemination of reference data and enhance the capabilities of forensic laboratories in identifying emerging threats like this compound. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4ʹ-hydroxy nitazene |

| 5-Amino isotonitazene |

| Amphetamine |

| Benzocaine |

| Brorphine |

| Butonitazene (B3025780) |

| Caffeine |

| Clonitazene |

| Cocaine |

| Codeine |

| Etazene |

| Etodesnitazene (B12780835) |

| Etonitazene |

| Etonitazepyne |

| Fentanyl |

| Flualprazolam |

| This compound |

| Fluetonitazene |

| Heroin |

| Isotonitazene |

| Ketamine |

| Lactose |

| Levamisole |

| Lysergic acid diethylamide |

| MDMA (3,4-Methylenedioxymethamphetamine) |

| Metodesnitazene |

| Metonitazene (B1467764) |

| Morphine |

| N,N-Dimethyl etonitazene |

| N-desethyl etonitazene |

| N-desethyl isotonitazene |

| N-piperidinyl etonitazene |

| N-pyrrolidino 4'-hydroxy nitazene |

| N-pyrrolidino etonitazene |

| N-pyrrolidino metonitazene |

| N-pyrrolidino protonitazene |

| Paracetamol |

| Protonitazene |

| Sodium gamma-hydroxybutyric acid |

| Sucrose |

Preclinical Pharmacological and Behavioral Studies

In Vitro Cellular and Tissue-Based Assays

Functional Agonist Activity Assays (e.g., [35S]GTPγS binding, cAMP)

Flunitazene has been characterized as a potent agonist at the µ-opioid receptor (MOR). In vitro functional assays are critical in determining the potency and efficacy of such compounds.

One key method for assessing the functional activity of G protein-coupled receptor (GPCR) agonists is the [³⁵S]GTPγS binding assay. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. Research indicates that in assays measuring the interaction of the MOR with Gi/o following agonist stimulation, nitazene (B13437292) compounds, including this compound, act as full or nearly full agonists when compared to the standard agonist DAMGO. researchgate.net A study reported an EC₅₀ value of 827 nM for this compound in a [³⁵S]GTPγS binding assay. biorxiv.org

Another common functional assay is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of the µ-opioid receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Studies on various nitazene analogs have confirmed their ability to inhibit forskolin-stimulated cAMP accumulation, demonstrating their agonist activity at the MOR. unica.itwho.int While specific EC₅₀ and Emax values for this compound in cAMP inhibition assays are not detailed in the available literature, the general findings for the nitazene class suggest it follows this mechanism. unica.it

Interactive Data Table: In Vitro Functional Agonist Activity of this compound at the µ-Opioid Receptor

| Assay Type | Compound | EC₅₀ (nM) | Emax (%) | Reference |

| [³⁵S]GTPγS Binding | This compound | 827 | Not Reported | biorxiv.org |

| mini-Gi Recruitment | This compound | 548 | Not Reported | researchgate.net |

| MOR-β-arrestin 2 Recruitment | This compound | 377 | Not Reported | researchgate.net |

Receptor-Mediated Signaling Pathway Investigations

The signaling of the µ-opioid receptor is complex, primarily involving the activation of G proteins (specifically the Gi/o family) and the recruitment of β-arrestins. who.int The G protein pathway is traditionally associated with the analgesic effects of opioids, while β-arrestin recruitment is linked to both receptor desensitization and some adverse effects. ugent.be

Investigations into the signaling pathways of nitazene analogs have utilized assays such as β-arrestin 2 recruitment. unica.itresearchgate.net These studies help to understand whether a compound is "biased" towards either the G protein or β-arrestin pathway. For this compound, its activity has been evaluated in both β-arrestin 2 and mini-Gi recruitment assays, which provide insights into its signaling profile. researchgate.netresearchgate.net

In a comparative study, this compound demonstrated potent activation of both the mini-Gi and β-arrestin 2 pathways, with EC₅₀ values of 548 nM and 377 nM, respectively. researchgate.net This suggests that this compound is a potent agonist at the MOR, capable of activating both major signaling cascades. The relative potencies in these two pathways can provide an indication of potential signaling bias, which is a key area of research in the development of safer opioids. ugent.be

In Vivo Animal Models for Pharmacological Characterization

Analgesic Activity Assessment in Rodents

Preclinical studies in rodent models are fundamental for characterizing the analgesic effects of new opioid compounds. Standard tests such as the hot plate test and the tail-flick test are commonly used to assess antinociceptive activity. unife.itjst.go.jp

This compound has been shown to produce analgesic effects in preclinical studies, consistent with its action as a µ-opioid receptor agonist. researchgate.net In a mouse tail-flick assay, the antinociceptive potency of this compound was found to be comparable to that of morphine. researchgate.net Furthermore, in comprehensive behavioral observation tests in mice, this compound administration resulted in observable analgesia. researchgate.netresearchgate.net While a specific median effective dose (ED₅₀) for this compound in the hot plate test is not consistently reported in the available literature, the qualitative evidence from multiple studies confirms its analgesic properties. researchgate.netresearchgate.netresearchgate.net For context, other nitazene analogs have shown potent antinociceptive effects in the hot plate test in rats. ugent.be

Drug Discrimination Studies and Stimulus Properties

Drug discrimination studies in animals are a valuable tool for predicting the subjective effects and abuse potential of a substance in humans. fourwaves.com In these studies, animals are trained to distinguish between the effects of a known drug of abuse (e.g., morphine) and a placebo.

Preclinical data from drug discrimination studies have demonstrated that this compound has stimulus properties similar to those of morphine and fentanyl. researchgate.net In studies using rats trained to discriminate morphine from saline, this compound fully substituted for the discriminative stimulus effects of morphine. researchgate.netresearchgate.net This indicates that this compound produces interoceptive cues that are similar to those produced by classic opioids, suggesting a comparable pharmacological mechanism of action and a high potential for abuse. While the full substitution has been established, a specific ED₅₀ value for this effect is not detailed in the reviewed literature. researchgate.netresearchgate.net

Behavioral Phenotyping in Preclinical Settings

Behavioral phenotyping in preclinical models provides a broader understanding of a compound's effects on the central nervous system. This includes observing changes in locomotor activity, stereotyped behaviors, and the induction of catalepsy.

Interactive Data Table: In Vivo Behavioral Effects of this compound in Mice

| Behavioral Test | Species | Dose (mg/kg, i.p.) | Observed Effects | Reference |

| Comprehensive Behavioral Observation | Mouse (C57BL/6J) | 20 | Analgesia, Stereotypic circling behavior, Hyperlocomotion, Straub tail response | researchgate.netresearchgate.net |

Alternative Animal Models for Screening (e.g., Zebrafish Larvae)

The use of alternative animal models, particularly zebrafish (Danio rerio) larvae, has become an increasingly important tool in preclinical toxicology and drug screening. researchgate.net These models offer several advantages for high-throughput screening, including their rapid development, genetic tractability, and physiological similarities to mammals, including highly conserved physiological pathways. researchgate.netnih.gov For neuroactive substances, the simple and observable behavioral repertoire of zebrafish larvae allows for the assessment of complex neurological effects. nih.govnih.gov

In the context of novel psychoactive substances (NPS), zebrafish larvae have been validated as a suitable model for studying the pharmaco-toxicological effects of opioids. univr.it For example, studies on fentanyl have demonstrated that behavioral assays in zebrafish larvae produce results consistent with those observed in traditional rodent models. univr.itresearchgate.net These studies can track changes in locomotion, anxiety-like behavior (thigmotaxis), and morphological development to screen for opioid activity and toxicity. univr.itresearchgate.net The model's sensitivity to pharmacological manipulations makes it a powerful tool for the initial screening and discovery of candidate neurological drugs. researchgate.netnih.gov

While preclinical data for this compound confirms its analgesic and behavioral effects in rodent models federalregister.gov, specific studies detailing its screening using zebrafish larvae are not extensively documented in publicly available research. However, the established use of the zebrafish model for other potent synthetic opioids like fentanyl supports its potential as a rapid and effective tool for screening this compound and other emerging nitazene analogues. univr.itresearchgate.net The use of such alternative models aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing by providing a platform for initial large-scale screening that can guide more targeted studies in mammals. researchgate.net

Investigation of Receptor Antagonist Reversal Effects

The pharmacological effects of this compound are primarily mediated through its activity as a potent agonist at the mu-opioid receptor (MOR), similar to other benzimidazole-opioids like etonitazene and classic opioids such as morphine and fentanyl. federalregister.govnih.gov A critical aspect of preclinical investigation is determining the extent to which these effects can be reversed by a competitive antagonist, with naloxone (B1662785) being the primary agent used for opioid overdose reversal. nih.govresearchgate.net

Studies on the nitazene class of opioids have consistently shown that naloxone is an effective antidote for reversing their effects. nih.gov Preclinical research in rodents has demonstrated that the analgesic effects produced by this compound can be attenuated by pretreatment with an opioid antagonist. federalregister.gov This confirms that its mechanism of action is indeed mediated by opioid receptors and is susceptible to competitive antagonism.

However, the pharmacodynamics of different opioids can influence the efficacy and dosing of naloxone. Research into the dissociation kinetics of various nitazenes at the mu-opioid receptor has revealed that some analogues, particularly those that dissociate slowly from the receptor, are more resistant to reversal by naloxone. researchgate.net This phenomenon, described as pseudo-competitive antagonism, may mean that higher or repeated doses of naloxone are necessary to fully reverse the opioid-induced effects compared to an opioid like heroin. researchgate.net Case reports from human poisonings with nitazenes support this, where prolonged naloxone infusions were sometimes required. nih.gov While naloxone remains effective, the potential for reduced sensitivity is a key finding for this class of compounds. nih.govresearchgate.net

Table of Findings on Nitazene Antagonism

| Feature | Finding | Source(s) |

|---|---|---|

| Antagonist Efficacy | Naloxone is an effective antidote for nitazene poisoning. | nih.gov |

| Preclinical Reversal | Analgesic effects of this compound in rodents are attenuated by opioid antagonist pretreatment. | federalregister.gov |

| Reversal Mechanism | Slowly dissociating nitazenes from the µ-opioid receptor show reduced sensitivity to naloxone reversal (pseudo-competitive antagonism). | researchgate.net |

| Clinical Observation | Some cases of nitazene poisoning required prolonged naloxone infusions due to persistent opioid effects. | nih.gov |

Table of Mentioned Compounds

| Compound Name | Class / Type |

|---|---|

| Butonitazene (B3025780) | Benzimidazole (B57391) Opioid |

| Carfentanil | Synthetic Opioid |

| Clonitazene | Benzimidazole Opioid |

| DAMGO | Synthetic Opioid Peptide |

| Etonitazene | Benzimidazole Opioid |

| Fentanyl | Synthetic Opioid |

| This compound | Benzimidazole Opioid |

| Heroin | Opioid |

| Isotonitazene | Benzimidazole Opioid |

| Metodesnitazene | Benzimidazole Opioid |

| Morphine | Opiate Alkaloid |

Molecular Toxicology and Mechanistic Investigations

Receptor-Mediated Toxicological Pathways

The principal mechanism underlying the toxicological effects of Flunitazene is its activity as a potent agonist at the μ-opioid receptor (MOR). nih.govnih.gov This interaction is the primary driver of its analgesic effects, but also its severe adverse effects, including profound respiratory depression. bris.ac.ukfigshare.com

In vitro pharmacological studies have characterized the binding affinity and functional potency of this compound at the three classical opioid receptors: μ (MOR), κ (KOR), and δ (DOR). Radioligand binding assays conducted in Chinese Hamster Ovary (CHO) cells expressing human opioid receptors determined that this compound, along with metodesnitazene, had a significantly lower binding affinity for the MOR compared to fentanyl. nih.gov Despite this, it demonstrates high selectivity for the MOR. Its affinity for KOR and DOR was found to be substantially lower, indicating a pharmacological profile heavily skewed towards MOR-mediated effects. nih.gov

Data sourced from Kozell et al. (2024). nih.gov

Functional activity assessments using [³⁵S]GTPγS binding assays have confirmed that this compound acts as a full agonist at the MOR. nih.gov This means it is capable of producing a maximal biological response similar to that of the endogenous ligand. Preclinical studies have shown that benzimidazole-opioids like this compound exhibit a pharmacological profile comparable to morphine and fentanyl, and their effects are mediated by their agonist action at the MOR. bris.ac.uk The activation of the MOR initiates downstream signaling cascades, including the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) formation via Gαi protein activation and the recruitment of β-arrestin 2. nih.govresearchgate.net It is this potent and selective agonism at the MOR that underpins the high potential for abuse and life-threatening toxicity associated with this compound. nih.govbris.ac.uk

In Silico Prediction of Toxicological Profiles

Computational, or in silico, methods are increasingly used to predict the toxicological properties of novel compounds before extensive laboratory testing. bris.ac.uk These approaches model interactions between a chemical and biological targets to forecast potential adverse effects.

For this compound and other nitazene (B13437292) analogs, molecular docking simulations have been employed to investigate their binding modes within the μ-opioid receptor. nih.gov These computational studies aim to understand the structural basis for the high potency of this chemical class. nih.govcfsre.org Simulations have identified key interactions within the receptor's subpockets, suggesting that nitazenes may favor specific binding orientations that contribute to their potent agonist activity. nih.gov

Beyond the primary opioid target, in silico tools have been used to screen for other potential toxicities. One study utilized machine-learning-based tools to evaluate the potential for five nitazene compounds to interact with the hERG potassium channel, a critical cardiac anti-target. bris.ac.uk The results predicted that all tested nitazenes could inhibit hERG, indicating a potential for causing cardiac arrhythmias. bris.ac.uk

In silico software is also utilized to support metabolic studies by predicting potential metabolites. dntb.gov.uanih.gov Programs like GLORYx and Compound Discoverer have been used in studies of other nitazenes, such as isotonitazene and metonitazene (B1467764), to help identify metabolic pathways like N-deethylation and O-dealkylation from in vitro data. dntb.gov.uanih.gov These predictive tools are valuable for guiding analytical strategies in forensic and clinical toxicology to identify biomarkers of exposure. dntb.gov.ua

Enzyme Inhibition and Metabolic Interactions (e.g., Cytochrome P450)

The metabolism of xenobiotics, including novel synthetic opioids, is primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver. nih.govmdpi.comopenanesthesia.org While specific studies on the metabolism of this compound are limited, research on structurally related nitazene analogs provides significant insight into its likely metabolic fate and interactions.

Studies using human liver microsomes (HLM) and pooled human hepatocytes have shown that nitazenes like butonitazene (B3025780), isotonitazene, and protonitazene (B12782313) are rapidly metabolized. frontiersin.org This rapid biotransformation may contribute to the low concentrations of the parent drug found in biological samples from intoxication cases. nih.govfrontiersin.org The primary metabolic pathways identified for the nitazene class are Phase I reactions, including N-dealkylation, O-dealkylation, and hydroxylation. dntb.gov.uaresearchgate.net These transformations are followed by Phase II conjugation, such as glucuronidation, to facilitate excretion. dntb.gov.uanih.gov

Metabolic phenotyping experiments with recombinant human CYP enzymes have identified specific isoforms responsible for nitazene metabolism. The major enzymes involved appear to be CYP2D6, CYP2B6, and CYP2C8, with CYP3A4 also contributing. frontiersin.org The involvement of multiple and polymorphic CYP enzymes suggests that an individual's genetic makeup could influence their susceptibility to nitazene toxicity. mdpi.comfrontiersin.org Furthermore, the potential for drug-drug interactions is significant; co-administration of other drugs that inhibit or induce these CYP enzymes could alter the metabolism of this compound, leading to unpredictable and potentially enhanced toxicity. nih.govyoutube.com

Data compiled from studies on nitazene analogs. dntb.gov.uanih.govfrontiersin.org

Ex Vivo Histological Analyses in Research Models

As of the current body of scientific literature, there are no specific ex vivo histological analyses available for the compound this compound in research models. Detailed studies examining tissue-level pathological changes in organs following controlled exposure to this compound have not been published. A preclinical study on the related compound etodesnitazene (B12780835) (etazene) in a zebrafish (Danio rerio) model reported cardiotoxicity, including heart malformation, which constitutes a pathological finding, but specific histological data was not provided. bris.ac.uk

Regulatory Frameworks and Their Impact on Chemical Research

Controlled Substance Scheduling and Research Exemptions

The primary mechanism for regulating substances with abuse potential is through controlled substance scheduling. In the United States, the Drug Enforcement Administration (DEA) is responsible for this classification under the Controlled Substances Act (CSA).

Flunitazene's Scheduling Status:

United States: this compound is classified as a Schedule I substance under the Controlled Substances Act. wikipedia.orgregulations.govcaymanchem.com This classification indicates that the drug has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. federalregister.gov The DEA initially placed this compound and several other benzimidazole-opioids into Schedule I on a temporary basis on April 12, 2022, citing an imminent hazard to public safety. regulations.govfederalregister.govregulations.gov This scheduling was later proposed and finalized as a permanent rule. regulations.govfederalregister.govregulations.gov Several states, such as Texas, have also moved to place this compound into their own Schedule I lists. texas.gov

International Perspective: The World Health Organization (WHO) Expert Committee on Drug Dependence (ECDD) reviews new psychoactive substances (NPS) and recommends them for international control. who.int While specific scheduling for this compound at the international level is part of a broader effort to control NPS, many countries align their national regulations with these international conventions. unodc.orgunodc.org

Research Exemptions:

Despite its restrictive Schedule I status, provisions exist to allow for legitimate scientific and research applications. Researchers can obtain this compound for analytical and forensic purposes. caymanchem.com Chemical suppliers offer "DEA exempt preparations" of this compound. caymanchem.comusdoj.gov These are solutions, typically in small quantities and at specific concentrations (e.g., 1 mg/ml in methanol), that are intended for laboratory, industrial, or educational purposes and are not for administration to humans or animals. caymanchem.comfederalregister.gov The DEA has determined that these preparations are packaged in a way that does not present a significant potential for abuse. federalregister.gov Consequently, possession of these specific exempt preparations does not require a DEA Controlled Substance registration or the use of a DEA Form 222 for ordering. caymanchem.com

Regulatory Status of this compound in the United States

| Regulatory Body | Classification | Key Implications | Reference |

|---|---|---|---|

| Drug Enforcement Administration (DEA) | Schedule I | High potential for abuse; no accepted medical use; strict research controls. | wikipedia.orgregulations.govfederalregister.gov |

| DEA (Exempt Preparations) | Exempt Chemical Preparation | Allowed for research and forensic use without full Schedule I registration for specific formulations. | caymanchem.comusdoj.govfederalregister.gov |

Implications for Synthesis, Handling, and Research Activities

The Schedule I designation of this compound imposes stringent regulatory controls on all activities involving the compound outside of exempt preparations. regulations.gov These regulations are designed to prevent diversion and ensure public safety.

Key Regulatory Requirements for Handling this compound:

Registration: Any individual or entity that manufactures, distributes, imports, exports, or conducts research with this compound must be registered with the DEA. federalregister.govgovinfo.gov

Security: Facilities handling this compound must adhere to strict security protocols to prevent theft or diversion, as outlined in 21 CFR 1301.71 through 1301.76. federalregister.gov

Labeling and Packaging: All commercial containers of this compound must comply with specific labeling and packaging requirements. federalregister.govgovinfo.gov

Quotas: The DEA sets aggregate production quotas that limit the total amount of any Schedule I substance, including this compound, that can be manufactured in a given year. federalregister.govgovinfo.gov

Record-keeping and Reporting: Detailed records of all transactions involving this compound must be maintained and made available for inspection. federalregister.gov This includes inventories and order forms. federalregister.gov

Importation and Exportation: The import and export of this compound are tightly controlled and require specific permits. federalregister.govregulations.gov

These comprehensive controls mean that while research is possible, it is administratively burdensome. Scientists must navigate a complex regulatory landscape, secure appropriate registrations and storage, and maintain meticulous records. This framework ensures that the use of this compound is confined to legitimate scientific inquiry while restricting its availability on the illicit market.

Challenges in Chemical Control Policy for Novel Synthetic Opioids

The emergence of this compound and other nitazene (B13437292) analogues highlights the significant challenges that novel synthetic opioids (NSOs) and new psychoactive substances (NPS) pose to traditional drug control policies. unodc.orgnationalacademies.org

The Speed of Innovation: Clandestine labs can rapidly synthesize new compounds by making slight modifications to the chemical structures of known substances to circumvent existing laws. unodc.org This creates a constant "cat-and-mouse" game where regulations lag behind the appearance of new, unscheduled substances on the illicit market. ojp.gov As soon as one compound is controlled, another slightly different one may appear. ojp.gov

Legislative and Regulatory Lag: The process of scheduling a new substance can be slow. It requires data collection, risk assessment by health authorities, and formal rulemaking procedures. regulations.govfederalregister.gov Temporary or emergency scheduling, as was used for this compound, is one tool authorities use to respond more quickly to imminent public health threats. regulations.gov

Generic and Analogue Legislation: To address the rapid emergence of NPS, some countries have adopted "generic" or "analogue" legislation. unodc.orgunodc.orgnih.gov This approach controls entire classes of substances based on their core chemical structure, rather than scheduling one compound at a time. However, defining the chemical space for these analogues without impeding legitimate chemical research can be complex.

Detection and Identification: The novelty and chemical diversity of NSOs present major hurdles for forensic laboratories and field testing. nationalacademies.orgjaterror.eu Standard drug tests may not detect these new compounds, complicating public health surveillance and clinical toxicology. nationalacademies.orgjaterror.eu This requires constant development of new analytical methods and reference standards. ojp.gov

International Cooperation: Since NPS are a global phenomenon, effective control requires robust international cooperation, including information sharing and coordinated legal responses through bodies like the UN Commission on Narcotic Drugs. unodc.orgnih.govwho.int

The case of this compound illustrates the reactive nature of current drug control policies. While scheduling actions are a critical tool, the broader challenge lies in developing more proactive and adaptable regulatory strategies that can anticipate and mitigate the risks posed by the continuous evolution of synthetic drugs. brookings.edunih.gov

Future Directions and Research Imperatives for Flunitazene

Elucidation of Comprehensive Pharmacokinetic and Metabolic Pathways in Diverse Models

A critical imperative is the detailed characterization of Flunitazene's pharmacokinetic profile. There is a significant knowledge gap regarding the metabolism and toxicokinetics of the nitazene (B13437292) class as a whole. frontiersin.org Unlike well-studied opioid classes like phenanthrenes or phenylpiperidines, the metabolic pathways for benzimidazole (B57391) derivatives cannot be entirely predicted. frontiersin.orgnih.gov

Future research must focus on identifying the specific enzymatic pathways responsible for this compound's biotransformation. Studies on related nitazenes show that metabolism is rapid and primarily occurs via Phase I (cytochrome P450-mediated) and Phase II (conjugation) reactions. frontiersin.orgmedchemexpress.comnih.gov For some nitazenes, CYP2D6, CYP2B6, and CYP2C8 have been identified as the primary metabolizing enzymes. frontiersin.org It is essential to determine if these or other CYP isoforms, such as CYP3A4, are responsible for this compound metabolism. frontiersin.orgnih.gov

Investigations should utilize a variety of in vitro and in vivo models. nih.gov Standard in vitro models, including human liver microsomes (HLMs) and cultured human hepatocytes, are crucial for initial metabolic profiling. nih.govmedchemexpress.comnih.govdntb.gov.ua These models have been effective in predicting the human metabolism of other nitazenes and can be used to identify key metabolites of this compound through reactions like N-dealkylation, hydroxylation, and glucuronidation. nih.govdntb.gov.ua The potential for some metabolites to possess greater biological activity than the parent compound, as seen with N-desethyl isotonitazene, makes the characterization of this compound's metabolic products a priority. nih.gov

| Metabolic Reaction Type | Description | Relevance to Nitazenes |

|---|---|---|

| N-dealkylation | Removal of an ethyl group from the N,N-diethylethanamine side chain. | A major metabolic pathway identified for several nitazene analogues. nih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | A common Phase I reaction observed in nitazene metabolism. nih.gov |

| O-dealkylation | Removal of an alkyl group from an ether. | Identified as a key transformation for several nitazenes. dntb.gov.ua |

| Glucuronidation | Addition of a glucuronic acid molecule to form more water-soluble metabolites for excretion (Phase II). | O-glucuronides of Phase I metabolites have been detected for other nitazenes. medchemexpress.comdntb.gov.ua |

Advanced Structural Biology Studies of this compound-Receptor Complexes

Understanding the precise molecular interactions between this compound and its primary biological target, the μ-opioid receptor (MOR), is fundamental. Currently, no experimental structure, such as one determined by cryo-electron microscopy (cryo-EM), exists for any nitazene bound to the MOR. biorxiv.orgbiorxiv.orgnih.gov This absence hinders a complete understanding of their structure-activity relationships. biorxiv.orgbiorxiv.org

Future research should prioritize solving the high-resolution structure of the this compound-MOR complex. Such a structure would provide unparalleled insight into the binding mechanism. In the interim, computational methods like molecular docking and molecular dynamics simulations serve as powerful predictive tools. nih.gov These studies have proposed a putative binding model for nitazenes within the MOR, suggesting the ligand occupies a central cavity and interacts with distinct subpockets. biorxiv.orgnih.gov Key interactions include a salt bridge between the ligand's tertiary amine and the receptor's Asp147 residue, with different parts of the nitazene molecule extending into hydrophobic (SP1) and hydrophilic (SP2, SP3) subpockets. biorxiv.orgnih.govnih.gov